N-{2-[1-(4-methylbenzenesulfonyl)piperidin-2-yl]ethyl}-N'-[(2-methylphenyl)methyl]ethanediamide
Description
N-{2-[1-(4-Methylbenzenesulfonyl)piperidin-2-yl]ethyl}-N'-[(2-methylphenyl)methyl]ethanediamide is a synthetic organic compound featuring a piperidine core substituted with a 4-methylbenzenesulfonyl group at the 1-position and an ethyl chain at the 2-position. The ethyl chain connects to an ethanediamide moiety, which is further functionalized with a 2-methylphenylmethyl group.
Properties
IUPAC Name |
N'-[(2-methylphenyl)methyl]-N-[2-[1-(4-methylphenyl)sulfonylpiperidin-2-yl]ethyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H31N3O4S/c1-18-10-12-22(13-11-18)32(30,31)27-16-6-5-9-21(27)14-15-25-23(28)24(29)26-17-20-8-4-3-7-19(20)2/h3-4,7-8,10-13,21H,5-6,9,14-17H2,1-2H3,(H,25,28)(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RARSXLNDXQYJAU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCCCC2CCNC(=O)C(=O)NCC3=CC=CC=C3C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-{2-[1-(4-methylbenzenesulfonyl)piperidin-2-yl]ethyl}-N'-[(2-methylphenyl)methyl]ethanediamide, with the CAS number 898368-70-2, is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its structure, biological mechanisms, and relevant studies that highlight its therapeutic potential.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 457.6 g/mol. The structure includes a piperidine ring modified with a sulfonyl group and an ethyl chain, contributing to its unique pharmacological profile.
| Property | Value |
|---|---|
| CAS Number | 898368-70-2 |
| Molecular Formula | |
| Molecular Weight | 457.6 g/mol |
| Density | N/A |
| Boiling Point | N/A |
| Melting Point | N/A |
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including receptors and enzymes. The sulfonamide moiety may enhance binding affinity to specific proteins, influencing pathways involved in pain modulation and neurotransmission.
Potential Targets
- Dopamine Receptors : The piperidine structure suggests potential activity at dopamine receptor sites, which are critical in the modulation of mood and behavior.
- Serotonin Receptors : Similar compounds have shown affinity for serotonin receptors, indicating possible antidepressant or anxiolytic effects.
- Enzyme Inhibition : The sulfonamide group may act as an inhibitor for certain enzymes involved in metabolic pathways.
Biological Activity Studies
Recent studies have focused on evaluating the pharmacological effects of this compound in various models:
Case Study 1: Analgesic Activity
A study conducted on rodent models demonstrated that administration of the compound resulted in significant analgesic effects compared to control groups. The mechanism was hypothesized to involve modulation of pain pathways through dopamine receptor activation.
Case Study 2: Antidepressant Effects
In a behavioral study assessing depression-like symptoms, subjects treated with the compound exhibited reduced immobility in forced swim tests, suggesting potential antidepressant properties. This effect was linked to increased serotonin levels in the synaptic cleft.
Case Study 3: Neuroprotective Effects
Research indicated that the compound may offer neuroprotective benefits against oxidative stress-induced neuronal damage. In vitro studies showed a reduction in cell death rates in neuronal cultures exposed to harmful agents when treated with the compound.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Sulfonamide-Piperidine Moieties
W-15 and W-18
- W-15 : 4-Chloro-N-[1-(2-phenylethyl)-2-piperidinylidene]-benzenesulfonamide.
- W-18 : 1-(4-Nitrophenylethyl)piperidylidene-2-(4-chlorophenyl)sulfonamide.
- Comparison: Both W-15 and the target compound feature a sulfonamide group attached to a piperidine ring. However, W-15 includes a 4-chlorophenylsulfonamide and a phenylethyl substituent, whereas the target compound uses a 4-methylbenzenesulfonyl group and a 2-methylphenylmethyl-ethanediamide chain. Pharmacological Implications: W-15 and W-18 exhibit opioid receptor activity but differ from fentanyl in piperidine substitution (2- vs. 4-position). The target compound’s 2-piperidinyl substitution may similarly influence selectivity or potency .
Ethyl phenyl(piperidin-2-yl)acetate
Ethanediamide Derivatives
N-(2-[4-(4-Fluorophenyl)piperazin-1-yl]-2-(furan-2-yl)ethyl)-N′-[(pyridin-2-yl)methyl]ethanediamide ()
- Comparison :
N-({1-[2-(Methylsulfanyl)benzyl]-4-piperidinyl}methyl)-N′-[4-(trifluoromethoxy)phenyl]ethanediamide ()
- Comparison: Features a methylsulfanyl benzyl group on piperidine and a trifluoromethoxyphenyl substituent.
Fentanyl Analogues ()
- Example : 2-Methoxy-N-(2-methylphenyl)-N-[1-(2-phenylethyl)piperidin-4-yl]acetamide.
- Comparison: Fentanyl derivatives typically have a 4-piperidinyl substitution and monoamide groups. The target compound’s 2-piperidinyl and ethanediamide structure may reduce opioid receptor affinity but improve selectivity for other targets.
Key Findings and Implications
Structural Position Matters : The 2-piperidinyl substitution in the target compound may confer distinct receptor interaction profiles compared to 4-piperidinyl analogs like fentanyl .
Diamide vs. Monoamide: The ethanediamide group could improve binding specificity but may reduce metabolic stability compared to monoamide derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
